(+)-Makassaric acid

描述

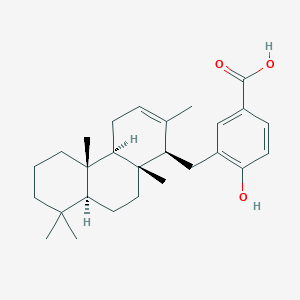

Structure

3D Structure

属性

分子式 |

C27H38O3 |

|---|---|

分子量 |

410.6 g/mol |

IUPAC 名称 |

3-[[(1R,4aR,4bS,8aS,10aS)-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]methyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C27H38O3/c1-17-7-10-23-26(4,14-11-22-25(2,3)12-6-13-27(22,23)5)20(17)16-19-15-18(24(29)30)8-9-21(19)28/h7-9,15,20,22-23,28H,6,10-14,16H2,1-5H3,(H,29,30)/t20-,22+,23+,26+,27+/m1/s1 |

InChI 键 |

VIOMEESUKISOEL-XDEZJFBHSA-N |

手性 SMILES |

CC1=CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@@H]1CC4=C(C=CC(=C4)C(=O)O)O)C)(C)C)C |

规范 SMILES |

CC1=CCC2C3(CCCC(C3CCC2(C1CC4=C(C=CC(=C4)C(=O)O)O)C)(C)C)C |

同义词 |

(+)-makassaric acid makassaric acid |

产品来源 |

United States |

Occurrence and Isolation of + Makassaric Acid

Biological Source Organisms

Marine Sponge Acanthodendrilla Species as a Primary Source

The primary known natural source of (+)-Makassaric acid is a marine sponge belonging to the genus Acanthodendrilla. nih.gov Marine sponges, being primitive multicellular invertebrates, are well-documented producers of a vast array of structurally diverse and biologically active secondary metabolites. The isolation of this compound from an Indonesian species of Acanthodendrilla highlights the significant chemical diversity within this genus. nih.gov

Geographical Distribution of Source Organisms

The specific Acanthodendrilla species that yields this compound has been collected from the marine waters of Indonesia. nih.gov This region, known for its high marine biodiversity, is a recognized hotspot for the discovery of novel marine natural products. The sponge was found at a depth of 10–15 meters, indicating its habitat within the shallow coastal waters of the Indonesian archipelago. nih.gov

Isolation Methodologies from Natural Extracts

The isolation of this compound from the crude extract of the Acanthodendrilla sponge involves a multi-step process utilizing chromatographic techniques. A total of 4.3 mg of this compound was isolated from 79 g of the freeze-dried sponge. nih.gov The general procedure, as described for meroterpenoids from this source, begins with the extraction of the sponge material, followed by purification.

While the precise, detailed protocol for this compound is part of a broader study on meroterpenoid inhibitors, the isolation of related compounds from the same extract involved initial partitioning of the crude extract. This was followed by separation using column chromatography. The fractions containing the compounds of interest were then further purified, often employing high-performance liquid chromatography (HPLC) to yield the pure compound. The structure of this compound was ultimately determined through spectroscopic methods.

Co-occurrence with Structurally Related Natural Products, e.g., (+)-Subersic Acid

Current scientific literature does not establish the co-occurrence of this compound and (+)-Subersic acid within the marine sponge Acanthodendrilla sp. or any other reported natural source. While marine sponges are known to produce a diverse range of secondary metabolites, and different compounds can be isolated from the same extract, there is no specific evidence to date linking the biosynthetic pathways of this compound and (+)-Subersic acid in a single organism.

Chemical Structural Characterization and Elucidation

Structural Class and Core Skeleton Delineation

(+)-Makassaric acid is classified as a meroterpenoid. nih.govebi.ac.ukubc.ca Meroterpenoids are a diverse group of natural products biosynthetically derived from a mixed pathway involving both polyketide and terpenoid precursors. ebi.ac.ukresearchgate.netmonash.eduebi.ac.uk The structure of this compound features a carbotricyclic core skeleton. nih.gov Specifically, its structure incorporates a modified diterpene framework linked to a substituted benzoic acid moiety. acs.org The diterpene portion is described as a perhydrophenanthrene derivative with a pentamethyl substitution pattern and an octahydro arrangement. nih.govnaturalproducts.net The benzoic acid part is a 4-hydroxybenzoic acid substituted at the 3-position with a methylene (B1212753) linker connecting it to the terpenoid core. nih.govnaturalproducts.net

Determination of Relative and Absolute Stereochemistry

The determination of the relative and absolute stereochemistry of this compound was a crucial step in its structural elucidation. The compound is optically active, as indicated by the prefix "(+)" in its name, signifying its dextrorotatory nature. nih.gov The absolute stereochemistry of this compound has been assigned. acs.orgmolaid.comresearchgate.net Based on spectroscopic data, specifically 1D NOESY correlations, the relative stereochemistry of the fused ring system was established. acs.org Key NOESY correlations, such as those between H-14 and both H-7ax and H-9, and between H-25 and both H-6ax and H-11ax, supported a trans B/C ring junction and axial orientations for H-14 and the methyl group at C-10a. acs.org Assuming the same enantiomeric series as the co-occurring (+)-subersic acid, the absolute stereochemistry of this compound was assigned as 5S, 8S, 9R, 10S, 14R. acs.org Absolute configuration refers to the spatial arrangement of atoms at a chiral center and is typically described using the Cahn-Ingold-Prelog (CIP) priority rules (R/S nomenclature) or, for some compound classes like sugars and amino acids, the D/L system. wikipedia.orgchadsprep.commasterorganicchemistry.com

Advanced Spectroscopic Methods for Structural Assignment

Advanced spectroscopic methods were essential in determining the structure of this compound. ubc.caacs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the molecular formula, C27H38O3, by yielding a [M - H]- ion at m/z 409.2748. acs.org This formula indicated nine sites of unsaturation. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as HMQC, COSY, and HMBC), was pivotal in assigning the positions of atoms and their connectivity. acs.orgacs.org The ¹³C NMR spectrum revealed the presence of 27 carbon atoms, consistent with the HRMS data. acs.org Analysis of the NMR data indicated the presence of a trisubstituted benzene (B151609) ring, a trisubstituted olefin, and a carboxylic acid or ester group, accounting for six of the nine required sites of unsaturation and implying the presence of three rings. acs.org COSY correlations helped establish spin systems, such as the one from H-9 to the methylene protons at C-15. acs.org HMBC correlations provided crucial information about long-range correlations, linking different fragments of the molecule. For instance, HMBC correlations from the H-15 protons to aromatic carbons (C-16, C-17, C-21) and aliphatic carbons (C-8, C-14, C-13) connected the C-9/C-15 fragment to the benzene ring. acs.org

Table 1: Spectroscopic Data Highlights for this compound

| Spectroscopic Method | Key Information Provided |

| HRESIMS | Molecular Formula (C₂₇H₃₈O₃), m/z [M-H]⁻ = 409.2748 |

| ¹H NMR | Proton chemical shifts and coupling patterns |

| ¹³C NMR | Carbon chemical shifts, presence of functional groups (aromatic, olefinic, carbonyl) |

| HMQC | Correlation between protons and directly attached carbons |

| COSY | Correlation between coupled protons (identifying spin systems) |

| HMBC | Long-range correlations between protons and carbons (establishing connectivity) |

| 1D NOESY | Spatial proximity of protons (determining relative stereochemistry) |

Structural Relationships to Other Meroterpenoids

This compound shares structural features with other meroterpenoids, particularly those isolated from marine sponges. It was isolated alongside (+)-subersic acid from the marine sponge Acanthodendrilla sp. ubc.camonash.eduacs.orgfrontiersin.org Both compounds are classified as meroterpenoids and were found to inhibit the enzyme protein kinase MK2. ubc.camonash.eduacs.orgfrontiersin.org The co-occurrence and similar biological activity suggest a potential common biosynthetic origin or pathway. Other meroterpenes isolated from marine sponges, such as fascioquinol A and fascioquinol B from Fasciospongia sp., also exhibit significant biological activities, including antibacterial properties. mdpi.comrsc.org The diterpene core structure found in this compound is related to skeletons found in other diterpenoids, such as those in the isocopalane and spongiane series. lipidmaps.orglipidmaps.org Meroterpenoids, in general, display a wide range of structural diversity, often featuring unique scaffolds arising from intra- and intermolecular cyclizations and rearrangements of terpene chains. researchgate.netmdpi.com

Table 2: Related Meroterpenoids Mentioned

| Compound Name | Source | Relationship to this compound | PubChem CID |

| (+)-Subersic acid | Acanthodendrilla sp. | Co-occurring meroterpenoid | 66532 |

| Fascioquinol A | Fasciospongia sp. | Marine sponge meroterpene | Not Listed |

| Fascioquinol B | Fasciospongia sp. | Marine sponge meroterpene | Not Listed |

| Isocopalane derivatives | Marine sponges | Related diterpene skeleton | Varied |

| Spongiane derivatives | Marine sponges | Related diterpene skeleton | Varied |

Compound Names and PubChem CIDs:

Biosynthetic Pathways of Meroterpenoids with Focus on + Makassaric Acid

Proposed Hybrid Biosynthetic Origin: Polyketide and Terpenoid Pathways

The defining feature of meroterpenoids is their dual origin from polyketide and terpenoid precursors. nih.govfrontiersin.orgresearchgate.net The polyketide portion is typically assembled by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units, such as malonyl-CoA. researchgate.netwikipedia.org The terpenoid portion originates from isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then elongated to form prenyl pyrophosphates of varying lengths, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). chemrxiv.orgnih.gov

In the biosynthesis of many meroterpenoids, a prenyltransferase enzyme catalyzes the alkylation of a polyketide-derived aromatic or an activated non-aromatic starter unit with a prenyl pyrophosphate. chemrxiv.orgnih.govbeilstein-journals.orgrsc.org This prenylation step is crucial as it links the two distinct biosynthetic pathways and provides the substrate for subsequent cyclization and modification reactions that generate the complex meroterpenoid scaffold. chemrxiv.orgrsc.org For meroterpenoids derived from polyketides like orsellinic acid or 3,5-dimethylorsellinic acid (DMOA), prenylation often occurs through a dearomatizing process, facilitating downstream rearrangements and cyclizations. beilstein-journals.orgnih.gov

Enzymatic Steps and Key Biosynthetic Precursors

The biosynthesis of meroterpenoids involves a series of enzymatic transformations following the initial prenylation step. Key enzymes include:

Polyketide Synthases (PKSs): These enzymes are responsible for synthesizing the polyketide precursor through sequential condensation and modification of acyl-CoA units. researchgate.netwikipedia.org The type of PKS (e.g., iterative type I, type III) influences the structure of the polyketide starter unit.

Prenyltransferases (PTs): These enzymes catalyze the attachment of the terpenoid moiety (a prenyl group) to the polyketide scaffold. chemrxiv.orgnih.govbeilstein-journals.orgrsc.org UbiA-like prenyltransferases are commonly involved in fungal meroterpenoid biosynthesis. beilstein-journals.orgrsc.org

Oxidases and Monooxygenases (e.g., Cytochrome P450s, FAD-dependent monooxygenases): These enzymes introduce oxygen functionalities, such as hydroxyl or epoxide groups, which can activate the molecule for cyclization or further modification. royalsocietypublishing.orgrsc.org

Terpene Cyclases (TCs): These critical enzymes catalyze the cyclization of the prenylated polyketide intermediate to form the characteristic cyclic or polycyclic ring systems of meroterpenoids. chemrxiv.orgrsc.orgroyalsocietypublishing.orgnih.gov Meroterpenoid cyclases can belong to different classes and utilize various mechanisms to initiate the cyclization cascade. chemrxiv.orgrsc.org

Tailoring Enzymes: A variety of other enzymes, such as methyltransferases, reductases, and hydrolases, perform late-stage modifications that contribute to the final structure and diversity of meroterpenoids. royalsocietypublishing.orgnih.gov

Based on studies of related meroterpenoids, the biosynthesis of (+)-Makassaric acid likely involves a polyketide precursor and a diterpenoid precursor derived from GGPP or a related C20 isoprenoid. The union of these two components, catalyzed by a prenyltransferase, would yield a prenylated intermediate. Subsequent enzymatic steps, including oxidation and cyclization, would then shape this intermediate into the complex tetracyclic structure of this compound. nih.govnih.govchemrxiv.orgresearchgate.net

Investigation of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites, including meroterpenoids, are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govacs.orgnih.govnih.gov Genome mining approaches have been instrumental in identifying putative meroterpenoid BGCs in various organisms, particularly fungi and bacteria. nih.govroyalsocietypublishing.orgnih.govnih.gov

Studies on meroterpenoids like austinol and dehydroaustinol in Aspergillus nidulans have shown that their biosynthesis is encoded by genes located in two separate gene clusters, one containing a PKS gene and the other containing a prenyltransferase gene and other tailoring enzymes. acs.orgnih.govku.edu This suggests that the genes for the polyketide and terpenoid portions, as well as downstream modifications, may not always be found in a single contiguous cluster.

Identifying the specific BGC for this compound in Acanthodendrilla sp. or its associated microorganisms would be a crucial step towards fully understanding its biosynthesis. This would involve genome sequencing of the producing organism and bioinformatic analysis to identify genes homologous to known PKSs, prenyltransferases, terpene cyclases, and other relevant tailoring enzymes. Functional characterization of the genes within the identified cluster through techniques like gene knockout or heterologous expression can confirm their involvement in this compound production.

Mechanisms of Polyene Cyclization and Derivatization in Meroterpenoid Formation

Polyene cyclization is a pivotal step in the biosynthesis of meroterpenoids, responsible for generating the intricate carbocyclic ring systems from linear or partially cyclized prenylated intermediates. nih.govresearchgate.netresearchgate.netthieme-connect.com This process is typically initiated by an electrophilic attack on a carbon-carbon double bond of the polyene chain, often triggered by protonation of an epoxide or activation by a Lewis acid or enzyme. thieme-connect.comacs.orgnih.govnih.gov The resulting carbocation undergoes a cascade of intramolecular cyclization reactions, following well-established principles of carbocation chemistry. nih.govresearchgate.net

Terpene cyclases play a key role in controlling the stereo- and regioselectivity of these cyclization cascades, leading to the formation of specific ring systems. chemrxiv.orgrsc.orgnih.gov The precise mechanism can vary depending on the enzyme and substrate, but often involves a series of protonation, ionization, and cyclization steps, potentially guided by the protein environment of the active site. chemrxiv.orgrsc.orgnih.gov

Following the core cyclization events, the nascent meroterpenoid scaffold undergoes further derivatization reactions catalyzed by tailoring enzymes. royalsocietypublishing.orgnih.gov These modifications can include hydroxylations, oxidations, methylations, acylations, and rearrangements, which increase the structural complexity and functional diversity of the final product. royalsocietypublishing.orgrsc.orgnih.gov For example, hydroxylation by cytochrome P450 enzymes is a common modification in meroterpenoid biosynthesis. royalsocietypublishing.orgrsc.org

In the context of this compound, the polyene cyclization mechanism would be responsible for forming its characteristic tetracyclic skeleton. The specific arrangement of double bonds in the prenyl precursor and the action of the dedicated terpene cyclase would dictate the stereochemistry and connectivity of the resulting rings. Subsequent derivatization steps would then introduce the hydroxyl and carboxylic acid functionalities present in the final molecule. nih.govnih.govchemrxiv.orgresearchgate.netrsc.org

Chemical Synthesis and Analogues of + Makassaric Acid

Total Synthesis Strategies

Total synthesis of (+)-Makassaric acid involves constructing the molecule from simpler, readily available starting materials through a series of chemical reactions. Different strategies have been developed, focusing on efficiently assembling the key structural features with control over stereochemistry and regiochemistry.

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis is a key problem-solving technique in organic synthesis, involving the imaginary breakdown of the target molecule into simpler precursors bibliotekanauki.plias.ac.in. For this compound, retrosynthetic strategies have focused on identifying key disconnections that simplify the complex meroterpenoid skeleton. One approach involves disconnecting the molecule into its distinct terpenoid and aromatic fragments mdpi.com. A reported total synthesis of a methoxy (B1213986) (OMe) derivative of makassaric acid utilized a retrosynthetic proposal that suggested the compound could be obtained from cyclization products via removal of a hydroxyl group and protective group cleavage mdpi.com. Another strategy for accessing related oxidized meroterpenoids, which could be relevant to makassaric acid, involves a hybrid synthetic strategy combining biocatalytic and radical-based retrosynthetic logic nih.gov. This approach aims to create a divergent point from an advanced intermediate to access various diterpenic meroterpenoids nih.gov.

Stereo- and Regioselective Synthetic Methodologies

Achieving high stereo- and regioselectivity is crucial in the synthesis of complex natural products like this compound to ensure the correct spatial arrangement of atoms and the formation of desired isomers. Synthetic sequences for makassaric acid derivatives have employed highly stereo- and regioselective catalytic reactions researchgate.netmdpi.comugr.esugr.es. Stereoselective synthesis aims to produce predominantly one stereoisomer, while regioselective synthesis controls the position of chemical transformation ethz.ch.

Catalytic Approaches in Complex Molecule Synthesis

Catalytic reactions play a vital role in modern organic synthesis by enabling efficient and selective transformations. In the context of this compound synthesis, catalytic approaches, including those involving copper and titanocene(III), have been utilized. A synthetic route to an OMe derivative of makassaric acid incorporated three efficient and selective catalytic reactions: copper-catalyzed addition of Grignard compounds to an epoxide, a regioselective Barbier-type reaction catalyzed by Cp₂TiCl, and a regio- and stereoselective bioinspired cyclization also catalyzed by Cp₂TiCl researchgate.netmdpi.comugr.esugr.esnih.gov. Titanocene(III) complexes, such as Cp₂TiCl, are known to generate radicals from various substrates and have been important tools for the preparation of natural terpenoids through bioinspired radical cyclizations from epoxides researchgate.netmdpi.com. Copper-catalyzed reactions, such as the addition of Grignard reagents to epoxides, have been shown to provide high yields and stereoselectivity in the synthesis of intermediates for makassaric acid derivatives mdpi.com.

Chiral Pool Utilization in Total Synthesis

The chiral pool strategy involves using commercially available enantiomerically pure natural products as starting materials to introduce chirality into the target molecule ethz.chresearchgate.net. (−)-Sclareol, a bicyclic diterpene alcohol found in Salvia sclarea, has served as a sustainable and versatile chiral building block for the synthesis of numerous natural products, including those structurally related to makassaric acid researchgate.netwikipedia.orgwikidata.orgresearchgate.net. (−)-Sclareol possesses a unique structure that makes it suitable as a core framework for complex molecules researchgate.net. Although the provided search results specifically mention the semi-synthesis of makassaric acid from sclareol (B1681606) mdpi.com, the use of sclareol or similar terpenes from the chiral pool is a common strategy in the total synthesis of diterpenoids and meroterpenoids.

Comparison of Synthetic Efficiency and Scalability

The efficiency and scalability of a synthetic route are important considerations for producing sufficient quantities of a compound for further studies or potential applications. An efficient synthesis involves fewer steps, higher yields, and readily available starting materials chemrxiv.orgnih.gov. Scalability refers to the ability to perform the synthesis on a larger scale. The reported total synthesis of the OMe derivative of makassaric acid using titanocene(III)-catalyzed reactions was described as providing fast access to these meroterpenoids in a few steps, suggesting an efficient route compared to previously described proposals mdpi.com. This efficiency is attributed to the combination of highly selective catalytic procedures that proceed under mild conditions mdpi.com. While specific data tables comparing different total synthesis routes for this compound were not found, the emphasis on "short and efficient synthetic routes" and "fast access" in the described titanocene-catalyzed approach highlights the importance of these factors mdpi.comnih.gov.

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are pursued to explore the structure-activity relationship (SAR) and potentially identify compounds with improved potency, selectivity, or pharmacokinetic properties. Synthetic efforts have focused on building the complex meroterpenoid scaffold and introducing variations to probe the impact of different structural features on biological activity.

Structure-Driven Diversification Strategies

Structure-driven diversification strategies for this compound analogues involve modifying specific parts of the molecule based on its known structure to create a library of related compounds. The core structure of this compound consists of a tricyclic diterpene moiety linked to a substituted benzoic acid. nih.gov Approaches to diversification can target modifications on either the terpene framework or the aromatic ring, as well as the linker connecting these two units.

One approach mentioned in the literature involves exploring different synthetic methods towards makassaric acid derivatives. This includes methods like E-selective alkylation of an allyl iodide derived from sclareol, which has led to the synthesis of new derivatives of related compounds like subersic acid. ubc.ca Another strategy involves employing Heck couplings on sclareol to generate derivatives that structurally resemble makassaric acid. ubc.ca Additionally, screening conditions for alkylation reactions of β-ketoster compounds has been explored, leading to the identification of new makassaric acid analogues, albeit sometimes in trace yields. ubc.ca

These strategies aim to systematically alter the structure to understand how changes in functional groups, stereochemistry, or the connectivity between the terpene and aromatic portions affect the compound's properties.

Function-Oriented Synthesis for Biological Evaluation

Function-oriented synthesis (FOS) in the context of this compound aims to create analogues and derivatives with a focus on evaluating their biological activities, particularly their inhibitory effects on target enzymes like MK2 or their activity in relevant disease models. This approach is guided by the desired biological outcome rather than solely mimicking the natural product's structure.

Research efforts have included developing concise syntheses towards derivatives of meroterpenoids like makassaric acid and subersic acid with the specific goal of biological evaluation. ubc.ca For instance, the synthesis of a small library of analogues of other natural products has been undertaken specifically to evaluate them in a panel of bioassays to study structure-activity relationships. ubc.ca While the direct link to this compound in all examples is not explicit, the principle of synthesizing a set of related compounds for biological testing to understand how structural variations influence activity is a core aspect of function-oriented synthesis. This involves designing synthetic routes that allow for the efficient introduction of diverse functionalities or structural motifs that are hypothesized to interact favorably with the biological target or improve desired properties.

Data from biological evaluations of synthesized analogues are crucial in function-oriented synthesis. Although specific detailed data tables for this compound analogues' biological evaluation were not extensively detailed in the search results, the principle involves testing the synthesized compounds in relevant assays (e.g., enzyme inhibition assays, cell-based assays) to determine their potency and selectivity. This data then informs subsequent rounds of analogue design and synthesis in an iterative process aimed at optimizing biological function.

Biological Activities and Mechanistic Studies of + Makassaric Acid

Protein Kinase Inhibition

(+)-Makassaric acid has been shown to act as an inhibitor of protein kinases. frontiersin.orgnih.govmdpi.com.

Specific Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP Kinase 2, MK2)

Research has demonstrated that this compound specifically inhibits Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) frontiersin.orgnih.govmdpi.com. MK2 is a serine/threonine protein kinase that plays a significant role in cellular signaling pathways. nih.govresearchgate.nettandfonline.com. Studies have reported IC50 values for this compound's inhibition of MK2 in the micromolar range. For instance, one study found an IC50 of 20 µM frontiersin.org.

Here is a table summarizing the reported MK2 inhibitory activity:

| Compound | Target Kinase | IC50 (µM) | Source Organism |

| This compound | MK2 | 20 | Acanthodendrilla sp. |

| (+)-Subersic acid | MK2 | 9.6 | Acanthodendrilla sp. |

Role of MK2 in Cellular Signal Transduction and Inflammatory Responses

MK2 is a key downstream target of the p38 MAPK signaling pathway, which is activated by various cellular stressors, including inflammatory cytokines and pathogen-associated molecular patterns nih.govresearchgate.nettandfonline.comfrontiersin.orgfrontiersin.org. Upon activation by p38 MAPK, MK2 phosphorylates several downstream substrates, influencing a range of cellular processes such as inflammation, cell migration, cell growth, differentiation, and apoptosis nih.govresearchgate.nettandfonline.comresearchgate.net. MK2 plays a critical role in the post-transcriptional regulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 by regulating the stability and translation of their mRNAs, often through the phosphorylation of RNA-binding proteins such as tristetraprolin (TTP) nih.govresearchgate.nettandfonline.comfrontiersin.orgdovepress.com. Inhibition of MK2 has been explored as a potential therapeutic strategy for inflammatory diseases due to its central role in regulating inflammatory signaling downstream of p38 MAPK, and the observation that MK2 knockout mice exhibit reduced production of certain pro-inflammatory cytokines and generally appear healthy, unlike p38 MAPK knockout mice which are embryonically lethal nih.govresearchgate.netdovepress.comresearchgate.netacs.org.

Molecular Mechanisms of Kinase-Ligand Interaction and Binding

While specific detailed molecular interaction studies of this compound with MK2 were not extensively detailed in the provided search results, the general mechanisms of kinase-ligand interaction and binding for MK2 inhibitors have been investigated for other compounds nih.govdovepress.comiucr.orgresearchgate.net. MK2 contains an ATP-binding site and a substrate-binding site nih.govnirmauni.ac.in. Inhibitors can interact with the kinase domain through various mechanisms, including competing with ATP for binding to the active site or binding to allosteric sites researchgate.net. Some inhibitors, like ATI-450, target the interface formed by the complex of p38 MAPK and MK2, preventing the phosphorylation and activation of MK2 nih.govdovepress.com. The ATP-binding site of MK2 is formed by a flexible glycine-rich loop and other structural elements nih.gov. The C-terminal domain of MK2 is also crucial for its interaction with p38 MAPK and regulation of its activity nih.govdovepress.com. Understanding these interactions is vital for the rational design of more potent and selective MK2 inhibitors nih.govdovepress.comresearchgate.netnirmauni.ac.in.

Other Reported Biological Activities

Beyond its effects on protein kinases, this compound and related compounds have shown other biological activities.

Antibacterial Properties and Selectivity

Some meroterpenoids, including those structurally related to this compound like fascioquinol B, have demonstrated antibacterial properties rsc.orgmdpi.com. Fascioquinol B, also isolated from a marine sponge, has shown selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with reported IC50 values in the micromolar range (0.95 µM for S. aureus and 0.30 µM for B. subtilis) mdpi.com. While the provided information specifically mentions the antibacterial activity of fascioquinol B, it highlights the potential for related meroterpenoids like this compound to possess similar activities rsc.orgmdpi.com. The mechanisms of antibacterial action for such compounds can involve various targets, including disruption of cell membranes, inhibition of nucleic acid synthesis, or interference with energy metabolism mdpi.comfrontiersin.orgscielo.br.

Activity in Preclinical Disease Models (e.g., Zebrafish Stroke Screen)

This compound has shown promising activity in preclinical disease models. Specifically, it was reported to exhibit activity in a zebrafish screen designed to identify potential new drugs for treating stroke patients ubc.ca. Zebrafish models are utilized in drug discovery due to their genetic tractability, rapid development, and physiological similarities to mammals, making them suitable for screening compounds for various biological activities, including those relevant to neurological conditions like stroke ubc.ca. The specific mechanisms underlying this compound's activity in this stroke model were not detailed in the provided information, but this finding suggests a potential therapeutic avenue beyond its kinase inhibitory effects ubc.ca.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations involving this compound have been undertaken to delineate the molecular determinants of its biological activity, particularly its inhibition of MK2 ubc.cagrafiati.com. These studies typically involve the synthesis and evaluation of a series of analogs, where specific parts of the molecule are systematically modified, and the resulting compounds are tested for their biological potency ubc.cagrafiati.comrsc.org.

Identification of Key Pharmacophoric Elements

While detailed, specific pharmacophoric elements of this compound itself are not extensively described in the provided search results, the context of SAR studies on similar compounds and the target enzyme (MK2) offers insights. Pharmacophore models for MK2 inhibitors, based on other chemical scaffolds, have been developed. For instance, one pharmacophore hypothesis for MK2 inhibitors included features such as a hydrogen-bond acceptor, two hydrogen-bond donors, a hydrophobic group, and an aromatic ring researchgate.net. Given that this compound inhibits MK2 nih.govnih.govnih.gov, it is plausible that its structure possesses elements capable of interacting with the active site or an allosteric site of this kinase, potentially involving hydrogen bonding, hydrophobic interactions, and aromatic stacking. The meroterpenoid structure of this compound, comprising both terpenoid and phenolic components nih.gov, suggests that both parts could contribute to its interaction with biological targets. The presence of a hydroxyl group on the benzoic acid moiety and the complex polycyclic terpenoid structure are likely candidates for contributing to the pharmacophore nih.govnaturalproducts.net.

Correlation between Structural Modifications and Biological Potency

Studies involving the synthesis of this compound and its derivatives have been initiated with the goal of conducting SAR investigations ubc.cagrafiati.comrsc.org. Although specific data tables detailing the potency of a wide range of synthetic analogs of this compound are not present in the search results, the literature indicates that such studies are being pursued to understand how structural changes affect its activity ubc.cagrafiati.com.

One study mentioned the synthesis of OMe derivatives of makassaric acid to explore efficient synthetic routes, implying that modifications, such as methylation of the hydroxyl group, could be part of SAR investigations nih.gov. Another source notes that for other meroterpenoids, biological activity can depend on factors like the length of a side chain and the position of methoxyl groups mdpi.com. While this is not directly about this compound, it illustrates the types of structural variations that are commonly explored in meroterpenoid SAR studies.

The synthesis of analogs is a key step in SAR studies, allowing for the systematic evaluation of how alterations to the core structure impact biological potency ubc.cagrafiati.comrsc.org. Future research in this area would likely involve creating a library of this compound derivatives with modifications to the terpenoid skeleton, the benzoic acid moiety, and the linker connecting them, followed by rigorous testing of their MK2 inhibitory activity and other relevant biological effects. The data generated from such studies would be crucial for identifying which parts of the this compound structure are essential for its activity and for guiding the design of more potent or selective analogs.

Analytical Methodologies for Characterization and Quantification of this compound

The comprehensive characterization and quantification of natural products like this compound are critical steps in their study, from initial isolation to potential applications. These processes rely heavily on a suite of advanced analytical techniques that provide detailed information about a compound's structure, purity, and concentration within a sample.

Analytical Methodologies for Characterization and Quantification

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the structural elucidation and confirmation of (+)-Makassaric acid. The structure of this compound has been determined through spectroscopic analysis acs.org. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule, utilizing techniques such as 1D and 2D NMR experiments acs.orgmdpi.com. Mass spectrometry, on the other hand, yields information about the molecular weight and fragmentation pattern, which helps in determining the elemental composition and structural subunits acs.orgoutsourcedpharma.com. The combination of high-resolution mass spectrometry with NMR is a powerful strategy for identifying unknown components and confirming molecular structures in complex mixtures, a principle applicable to the study of natural products like this compound nih.gov. These techniques are routinely used in the characterization of reference standards and active pharmaceutical ingredients to confirm structure and determine purity outsourcedpharma.com.

Chromatographic Separation and Purification Methodologies

Quantitative Analysis Techniques

Quantitative analysis of this compound is necessary to determine its yield during isolation, its concentration in biological samples or extracts, and for standardization purposes. While specific quantitative methods for this compound were not extensively detailed in the provided information, common techniques used for the quantification of natural products include chromatographic and spectroscopic methods. HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is frequently employed for quantitative analysis, where the concentration is determined by comparing the peak area or height to a calibration curve generated using a standard of known concentration wiley.com. Gas chromatography-mass spectrometry (GC-MS) can also be used for quantitative analysis of volatile or semi-volatile compounds after appropriate derivatization if necessary silae.it. Furthermore, NMR-based methods, such as quantitative NMR (qNMR), can be applied for the direct quantification of a compound within a mixture without the need for isolation or a reference standard of the analyte, by using an internal standard mdpi.com. Spectrophotometric assays, although less specific, might be used for the quantification of broader classes of compounds during initial screening researchgate.net.

Future Perspectives and Research Directions

Development of Novel Synthetic Strategies for Accessing Structural Complexity

Future research will likely focus on developing more efficient, stereoselective, and potentially sustainable synthetic routes to (+)-Makassaric acid and its analogs. While a semi-synthesis from sclareol (B1681606) and total syntheses of its OMe derivative have been reported, these often involve multiple steps mdpi.comrsc.orgnih.gov. Exploring novel catalytic reactions, such as titanocene(III)-catalyzed Barbier-type reactions and bioinspired cyclizations, has shown promise in accessing the core meroterpene skeleton in fewer steps mdpi.comrsc.org. Chemoenzymatic approaches, potentially utilizing enzymes like squalene-hopene cyclases (SHCs) for stereocontrolled cyclizations, could offer more streamlined and environmentally friendly pathways to chiral terpene scaffolds relevant to this compound synthesis nih.govchemrxiv.orgresearchgate.net. Radical-based transformations may also provide alternative routes, bypassing some of the limitations of traditional two-electron processes nih.gov. The development of these novel strategies is essential for providing sustainable and scalable access to this compound and its structural variants for further study mdpi.comresearchgate.net.

In-Depth Elucidation of Molecular Targets and Pathways

Although this compound has been identified as an inhibitor of protein kinase MK2 (MAPKAP kinase 2), further in-depth studies are needed to fully elucidate its molecular targets and the specific biological pathways it modulates researchgate.netamazonaws.comnirmauni.ac.in. MK2 is involved in inflammatory responses and cellular stress processes, suggesting that this compound may have therapeutic potential in related diseases mdpi.comnirmauni.ac.insemanticscholar.org. Future research should aim to precisely define the binding mode of this compound to MK2, including whether it acts as an ATP-competitive or non-ATP-competitive inhibitor researchgate.net. Investigating other potential targets and downstream effects using techniques such as proteomics and transcriptomics will provide a more comprehensive understanding of its biological activity. Understanding the intricate network of interactions will be critical for assessing its full therapeutic potential and identifying potential off-target effects.

Exploration of Derivatization for Enhanced Bioactivity

Modifying the structure of this compound through chemical derivatization offers a promising strategy to enhance its bioactivity, improve pharmacokinetic properties, or alter its selectivity towards specific targets. The synthesis of OMe derivatives has already been explored mdpi.com. Future work could involve the synthesis of a library of analogs with modifications to the meroterpene core or the benzoic acid moiety. This could include altering functional groups, introducing new substituents, or creating prodrugs to improve solubility or bioavailability. High-throughput screening of these derivatives against various biological targets, including different kinases and inflammatory pathways, could lead to the discovery of compounds with improved potency or novel activities.

Role as a Chemical Probe in Biological Systems

Given its ability to inhibit MK2, this compound holds potential as a valuable chemical probe to investigate the biological roles of this kinase and the pathways it regulates. Chemical probes are essential tools for dissecting complex cellular processes and validating potential drug targets researchgate.net. Future research could utilize this compound, and potentially its more selective or potent derivatives, to study the involvement of MK2 in various cellular contexts and disease models. This could involve using the compound in cell-based assays, animal models of inflammation or cancer, and potentially in studies investigating cellular stress responses. Using this compound as a probe can help to clarify the precise functions of MK2 and its contribution to disease pathology.

Potential for Sustainable Production and Biosynthetic Engineering

As a natural product originally isolated from marine sponges, the sustainable production of this compound is an important consideration for its future availability and potential commercialization amazonaws.comsemanticscholar.org. While chemical synthesis is an option, exploring sustainable sources and biosynthetic pathways is crucial. Research into the microbial associates of marine sponges that produce this compound could lead to fermentation-based production methods opinvisindi.is. Furthermore, understanding the biosynthetic pathway of this compound in its natural source organisms could enable biosynthetic engineering approaches. This could involve identifying the genes and enzymes responsible for its synthesis and transferring them into a more readily culturable host organism, such as bacteria or yeast, for scalable and sustainable production. Investigating the ecological role of this compound in marine environments might also provide insights into its biosynthesis and potential for environmentally friendly harvesting or cultivation strategies.

常见问题

Q. What are the established synthetic routes for (+)-Makassaric acid, and what key challenges arise in achieving enantiomeric purity?

this compound is synthesized via chemoenzymatic and radical-based retrosynthetic approaches. A notable method involves titaniumocene(III)-catalyzed reactions to construct its trisubstituted unsaturated core, which is critical for its bioactivity . Key challenges include controlling stereochemistry during cyclization and avoiding racemization. Enantiomeric purity is typically ensured using chiral HPLC and corroborated by optical rotation measurements . Researchers should validate intermediates via H/C NMR and X-ray crystallography to confirm structural fidelity at each step .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structural integrity?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks, with 2D experiments (COSY, HSQC, HMBC) resolving complex coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities.

- Chiral HPLC : Validates enantiopurity using chiral stationary phases (e.g., Chiralpak® columns) .

- X-ray Crystallography : Resolves absolute configuration for novel derivatives .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Reproducibility requires:

- Detailed protocols for reaction conditions (temperature, solvent, catalyst loading) in the Experimental Methods section .

- Reporting solvent batch purity, catalyst source, and purification steps (e.g., column chromatography gradients).

- Including raw spectral data and chromatograms in Supporting Information to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data of this compound across different in vitro models?

Discrepancies in bioactivity (e.g., varying IC values) may stem from differences in cell line viability assays, solvent effects (DMSO vs. ethanol), or protein-binding interactions. To address this:

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

Yield optimization involves:

- Catalyst Screening : Titanocene(III) catalysts improve regioselectivity in radical cyclizations .

- Temperature Control : Lowering reaction temperatures reduces undesired dimerization.

- Protecting Group Strategy : Selective protection of hydroxyl groups prevents oxidation side reactions .

- Flow Chemistry : Continuous flow systems enhance reproducibility in scale-up .

Q. How should discrepancies between computational predictions and experimental data on this compound’s reactivity be analyzed?

Divergences (e.g., DFT-calculated vs. observed reaction rates) require:

Q. What methodologies are recommended for elucidating this compound’s mechanism of action in kinase inhibition?

Advanced approaches include:

- Kinetic Isotope Effects (KIE) : Differentiate between competitive and non-competitive inhibition .

- Cryo-EM or X-ray Crystallography : Resolve inhibitor-enzyme binding conformations .

- Proteomics : Identify off-target effects via phosphoproteomic profiling .

Methodological and Literature Review Questions

Q. How can researchers systematically review literature on this compound’s derivatives for structure-activity relationship (SAR) studies?

- Use Google Scholar with Boolean terms (e.g., "this compound" AND "derivatives" AND "kinase inhibition") and filter by citation count to prioritize influential studies .

- Extract SAR data into a table comparing substituents, bioactivity, and toxicity .

- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize synthetic targets .

Q. What frameworks guide the formulation of rigorous research questions for this compound’s pharmacological applications?

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC) .

- Hypothesis-Driven Design : Example: "Does C-10 hydroxylation enhance this compound’s solubility without compromising kinase affinity?" .

Data Analysis and Reporting

Q. How should researchers address incomplete or conflicting spectral data in this compound characterization?

Q. What are the best practices for archiving this compound research data to facilitate future meta-analyses?

- Deposit raw NMR, HPLC, and bioassay datasets in public repositories (e.g., Zenodo) with persistent DOIs .

- Annotate metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。